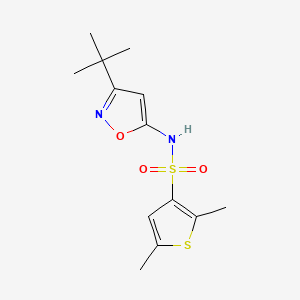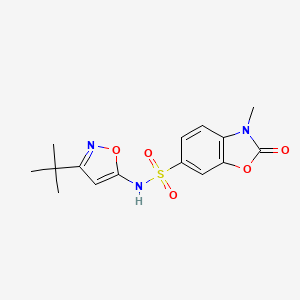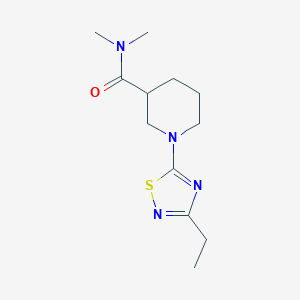![molecular formula C16H18N4O B7078475 6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide](/img/structure/B7078475.png)
6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide typically involves the construction of the pyrrolidine and pyrazine rings followed by their functionalization. One common method involves the reaction of 4-methylphenylpyrrolidine with pyrazine-2-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines.
Pyrazine derivatives: Compounds like pyrazinamide and pyrazine-2-carboxylic acid.
Uniqueness
6-[2-(4-Methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide is unique due to its specific combination of a pyrrolidine ring and a pyrazine ring, which imparts distinct chemical and biological properties. This combination allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-[2-(4-methylphenyl)pyrrolidin-1-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-11-4-6-12(7-5-11)14-3-2-8-20(14)15-10-18-9-13(19-15)16(17)21/h4-7,9-10,14H,2-3,8H2,1H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPYMWVIMJABSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C3=NC(=CN=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-yl)-5,5-dimethyloxolane-2-carboxamide](/img/structure/B7078406.png)

![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-2-methyl-1H-pyrrole-3-carboxamide](/img/structure/B7078422.png)
![2-cyclopentyl-N-[1-[2-(ethylamino)-1,3-thiazole-4-carbonyl]piperidin-4-yl]acetamide](/img/structure/B7078425.png)
![[3-Methyl-4-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7078427.png)
![N,N-dimethyl-5-[(7-methyl-1,4-thiazepan-4-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7078433.png)
![2-(4-methylphenyl)-N-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]piperidine-1-carboxamide](/img/structure/B7078450.png)

![4-[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]benzenesulfonamide](/img/structure/B7078457.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-(1H-1,2,4-triazol-5-yl)propanamide](/img/structure/B7078462.png)
![3-ethyl-N-[[6-(4-methylpiperidin-1-yl)pyridin-3-yl]methyl]-1,2,4-thiadiazol-5-amine](/img/structure/B7078469.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanylpropanamide](/img/structure/B7078489.png)
![3-(2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-5-(2-methylsulfanylethyl)-1,2,4-oxadiazole](/img/structure/B7078497.png)
